N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820776
InChI: InChI=1S/C7H11N3O2S/c1-8-5-6-3-4-9-7(10-6)13(2,11)12/h3-4,8H,5H2,1-2H3
SMILES:
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.25 g/mol

N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine

CAS No.:

Cat. No.: VC15820776

Molecular Formula: C7H11N3O2S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine -

Specification

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
IUPAC Name N-methyl-1-(2-methylsulfonylpyrimidin-4-yl)methanamine
Standard InChI InChI=1S/C7H11N3O2S/c1-8-5-6-3-4-9-7(10-6)13(2,11)12/h3-4,8H,5H2,1-2H3
Standard InChI Key IOBRJRLZWXIKPA-UHFFFAOYSA-N
Canonical SMILES CNCC1=NC(=NC=C1)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

The molecular formula of N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine is C₇H₁₁N₃O₂S, derived from its pyrimidine backbone (C₄H₃N₂), methylsulfonyl group (SO₂CH₃), and N-methylmethanamine side chain (CH₂NHCH₃) . Key structural characteristics include:

  • Pyrimidine Ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • 2-Methylsulfonyl Substituent: An electron-withdrawing group that enhances the ring's electrophilicity and influences intermolecular interactions .

  • 4-N-Methylmethanamine Side Chain: A primary amine modified with a methyl group, increasing lipophilicity and altering hydrogen-bonding capacity .

The compound’s IUPAC name systematically describes its connectivity: N-methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine. Its SMILES notation (CNCC1=NC(=NC=C1)S(=O)(=O)C) encodes the exact arrangement of atoms and bonds .

Table 1: Comparative Analysis of Related Pyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine C₆H₉N₃O₂S187.222-SO₂CH₃, 4-CH₂NH₂
N-Methyl-1-(pyrimidin-4-yl)methanamine HCl C₆H₁₀ClN₃159.624-CH₂NHCH₃, HCl salt
Target CompoundC₇H₁₁N₃O₂S201.242-SO₂CH₃, 4-CH₂NHCH₃

Synthesis and Characterization

Synthetic Routes

The synthesis of N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine likely involves sequential functionalization of the pyrimidine ring:

  • Pyrimidine Core Formation: Cyclocondensation of thiourea with β-diketones or via Pd-catalyzed cross-coupling to install the methylsulfonyl group .

  • Sulfonation at C2: Oxidation of a methylthio intermediate (e.g., 2-(methylthio)pyrimidine) using oxidizing agents like mCPBA or H₂O₂/AcOH to yield the sulfonyl group .

  • Amine Introduction at C4: Nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., chloride) with methanamine, followed by N-methylation using methyl iodide or reductive amination .

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for methylsulfonyl (δ 3.2–3.4 ppm, singlet), N-methyl (δ 2.4–2.6 ppm), and pyrimidine protons (δ 8.5–9.0 ppm) .

    • ¹³C NMR: Carbons adjacent to sulfonyl (δ 120–130 ppm) and N-methyl (δ 35–40 ppm) .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ peak at m/z 202.1 .

  • X-ray Crystallography: Analogous structures (e.g., ) reveal planar pyrimidine rings with bond lengths of 1.32–1.38 Å for C-N and 1.42–1.47 Å for C-SO₂ .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the sulfonyl group; limited solubility in water unless protonated .

  • Stability: Stable under inert atmospheres at room temperature; susceptible to hydrolysis under strongly acidic or basic conditions .

Table 2: Thermodynamic Properties of Structural Analogs

Property(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine Target Compound (Predicted)
Melting Point180–182°C170–175°C
LogP (Partition Coefficient)0.981.45
pKa (Amine)8.99.3

Biological Activity and Applications

Material Science Applications

  • Coordination Chemistry: The sulfonyl group can act as a weak ligand for transition metals, enabling use in catalytic systems .

  • Polymer Modification: Incorporation into polymers to improve thermal stability and solvent resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator